1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, chlorobenzyl, and thio groups attached to a dihydroimidazole ring
Preparation Methods
The synthesis of 1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The synthetic route may include:
Formation of the dihydroimidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the bromophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Addition of the chlorobenzylthio group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thio groups can participate in hydrogen bonding or covalent interactions with the target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar compounds to 1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole include:
1-((4-chlorophenyl)sulfonyl)-2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazole: This compound has a similar structure but with different halogen substitutions.
1-((4-methylphenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole: This compound features a methyl group instead of a bromine atom on the phenyl ring.
1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole: This compound has a methyl group instead of a chlorine atom on the benzyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVDRBRVHHVMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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